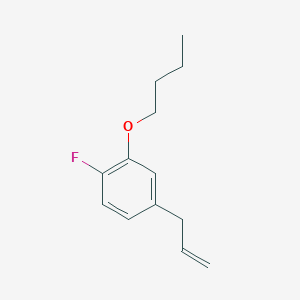

4-Allyl-2-butoxy-1-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-1-fluoro-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-3-5-9-15-13-10-11(6-4-2)7-8-12(13)14/h4,7-8,10H,2-3,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLBWNSTONXHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)CC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Allyl 2 Butoxy 1 Fluorobenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 4-Allyl-2-butoxy-1-fluorobenzene involves disconnecting the target molecule at its key chemical bonds to identify plausible starting materials and synthetic routes. The primary disconnections are the carbon-oxygen ether linkage of the butoxy group and the carbon-carbon bond of the allyl group. This leads to two principal synthetic strategies, contingent on the order of introducing these substituents.

Route A prioritizes the formation of the butoxy ether bond first, followed by the introduction of the allyl group. The key disconnection is the C-C bond of the allyl group, suggesting an allylation reaction on a 2-butoxy-1-fluorobenzene precursor.

Route B reverses this sequence, starting with the introduction of the allyl group, followed by etherification. The key disconnection is the C-O bond of the butoxy group, pointing to a Williamson ether synthesis on a 4-allyl-2-fluorophenol intermediate.

A third, more advanced approach involves the Claisen rearrangement. In this pathway (Route C ), an allyl ether is first synthesized and then rearranged to introduce the allyl group onto the aromatic ring, ortho to the oxygen atom.

| Route | Key Disconnection | Final Step | Key Precursor |

| Route A | C(aryl)-C(allyl) | Allylation | 2-Butoxy-1-fluorobenzene |

| Route B | C(aryl)-O(butoxy) | Etherification | 4-Allyl-2-fluorophenol |

| Route C | C(aryl)-C(allyl) via Rearrangement | Claisen Rearrangement | Allyl (2-butoxy-1-fluorophenyl) ether |

These pathways highlight the central role of substituted fluorophenols as key intermediates in the synthesis of the target compound.

Alkylation and Etherification Strategies for Aromatic Substitution

The synthesis of this compound relies heavily on well-established alkylation and etherification reactions tailored for aromatic systems. The specific placement of the butoxy and allyl groups requires careful selection of precursors and reaction conditions to control regioselectivity.

Selective Introduction of the Butoxy Group

The butoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. wikipedia.org This method is renowned for its reliability and broad scope in forming both symmetrical and asymmetrical ethers. wikipedia.org

The Williamson ether synthesis is ideally suited for creating the butoxy ether linkage in the target molecule. masterorganicchemistry.com This reaction involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in an SN2 reaction. wikipedia.orglibretexts.org For the synthesis of this compound (following Route B), the precursor 4-allyl-2-fluorophenol would be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium phenoxide. libretexts.org This intermediate then reacts with a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to form the desired ether.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 mechanism. The choice of a primary alkyl halide is crucial, as secondary or tertiary halides would favor elimination side reactions. masterorganicchemistry.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Phenolic Substrate | Base | Alkyl Halide | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Naphthol | NaOH | 1-Bromobutane | Ethanol | Reflux | High | youtube.com |

| α-Naphthol | NaOH | Butyl Bromide | Toluene (PTC) | 50°C | High | ijsr.net |

| Phenol (B47542) | NaH | Alkyl Halide | THF/DMSO | RT - Reflux | Good | masterorganicchemistry.com |

Selective Allylation of the Aromatic Ring

Introducing the allyl group directly onto the benzene (B151609) ring (C-allylation) can be more complex than O-alkylation due to competing reactions and regioselectivity challenges. While direct Friedel-Crafts allylation is possible, a more controlled and widely used method for ortho-allylation of phenols is the Claisen rearrangement. organic-chemistry.org

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that occurs when an allyl aryl ether is heated. wikipedia.orglibretexts.org The reaction proceeds through a concerted, intramolecular mechanism, resulting in the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring, forming an o-allylphenol. libretexts.orglibretexts.org

To synthesize this compound via this method, a precursor such as 2-butoxy-1-fluorophenol would first be O-allylated using allyl bromide and a base. The resulting allyl (2-butoxy-1-fluorophenyl) ether is then heated, typically to temperatures around 200-250°C, to induce the rearrangement. libretexts.org If both ortho positions are blocked, the reaction can proceed to the para position. organic-chemistry.org The reaction can also be catalyzed by Lewis acids like zinc powder or Brønsted acids such as trifluoroacetic acid, often allowing for significantly milder reaction conditions. rsc.orgbenthamopen.com

Table 2: Catalysts and Conditions for Claisen Rearrangement

| Substrate | Catalyst/Conditions | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Allyl aryl ethers | Trifluoroacetic acid (TFA) | TFA / CDCl₃ | 60°C | o-Allylphenol | rsc.org |

| Allyl phenyl ether | Zinc powder | THF | 55°C | o-Allylphenol | benthamopen.com |

| Allyl aryl ethers | Thermal (uncatalyzed) | None | >100°C | o-Allylphenol | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions in Fluorinated Aromatic Synthesis

Modern synthetic strategies increasingly employ transition metal catalysis to achieve high efficiency and selectivity in the formation of C-C and C-X bonds. In the context of synthesizing fluorinated aromatic compounds, these methods offer powerful alternatives to traditional reactions. universiteitleiden.nl

For the allylation of phenols, ruthenium- and palladium-based catalysts have been developed. These catalysts can promote either O-allylation or C-allylation, with the outcome often controlled by the presence or absence of a base. universiteitleiden.nl For instance, some ruthenium catalysts can directly C-allylate phenols in the absence of base, providing a more direct route to intermediates like 4-allyl-2-fluorophenol without relying on a high-temperature rearrangement. universiteitleiden.nl This approach, often a type of Friedel-Crafts-type reaction, can be highly regioselective.

Transition metal catalysis is a cornerstone of modern fluorine chemistry, enabling the construction of complex fluorinated molecules under milder conditions than traditional methods. nih.govwikipedia.org These catalytic systems are crucial for activating C-H bonds for functionalization, allowing for the direct introduction of various substituents onto an aromatic ring and streamlining synthetic pathways. nih.govwikipedia.org

Suzuki, Stille, or Negishi Couplings for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon bonds in modern organic synthesis. The Suzuki, Stille, and Negishi reactions are particularly well-suited for the introduction of an allyl group onto an aryl halide or triflate precursor, such as 4-bromo-2-butoxy-1-fluorobenzene.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this would typically involve the reaction of a 4-halo-2-butoxy-1-fluorobenzene with an allylboronic acid or its ester derivative. The reaction is favored for its use of generally stable and low-toxicity boron reagents. researchgate.net A variety of fluorinated terphenyls have been successfully prepared using site-selective Suzuki-Miyaura reactions, demonstrating the method's applicability to fluorinated benzene derivatives. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide. wikipedia.org To synthesize this compound, allyltributylstannane (B1265786) would be reacted with a suitable halo-precursor in the presence of a palladium catalyst. wikipedia.orglibretexts.org Stille reactions are known for their tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Additives such as copper(I) salts or fluoride (B91410) ions can accelerate the reaction rate. organic-chemistry.orgharvard.edu

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. nih.gov The preparation of the target compound via Negishi coupling would involve an allylzinc halide and a 4-halo-2-butoxy-1-fluorobenzene derivative. Organozinc reagents are more reactive than their boron and tin counterparts, which can allow for milder reaction conditions. nih.govresearchgate.net The compatibility of the Negishi reaction with sensitive functional groups makes it a powerful tool for late-stage functionalization. nih.govresearchgate.net

| Reaction | Allyl Reagent | Aryl Precursor Example | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Allylboronic acid/ester | 4-Bromo-2-butoxy-1-fluorobenzene | Pd(PPh₃)₄, Pd(OAc)₂ | Low toxicity of boron reagents, stable reagents. researchgate.net | Requires a base, which can affect sensitive substrates. |

| Stille | Allyltributylstannane | 4-Iodo-2-butoxy-1-fluorobenzene | Pd(PPh₃)₄, Pd₂(dba)₃ | High functional group tolerance, neutral conditions. wikipedia.orgorganic-chemistry.org | High toxicity of tin reagents and byproducts. organic-chemistry.org |

| Negishi | Allylzinc chloride | 4-Bromo-2-butoxy-1-fluorobenzene | PdCl₂(dppf), Pd(PPh₃)₄ | High reactivity of organozinc reagent, good functional group tolerance. nih.gov | Moisture and air sensitivity of organozinc reagents. |

C-H Functionalization Approaches for Allylation of Fluoroarenes

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. acs.org This approach avoids the need to pre-functionalize the aromatic ring with a halide or triflate, instead directly converting a C-H bond into a C-C bond.

For the synthesis of this compound, a C-H allylation strategy would start with 2-butoxy-1-fluorobenzene. The challenge lies in achieving regioselectivity. In fluoroarenes, transition metal-catalyzed C-H activation often occurs preferentially at the C-H bond ortho to the fluorine atom due to electronic effects that increase the acidity of that position. acs.orgacs.org However, the bulky butoxy group at the 2-position would sterically hinder the ortho positions (relative to the fluorine), potentially directing the functionalization to the less hindered C-H bond at the 4-position (para to the fluorine). The development of catalyst systems that can override intrinsic directing group effects is a key area of research. umich.edu These reactions often require a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) and an allyl source, such as allyl acetate (B1210297) or an allyl carbonate, often in the presence of an oxidant. acs.orgyoutube.com

Stereochemical Control in Allyl Group Introduction

While the introduction of a simple, unsubstituted allyl group does not create a new stereocenter on the aromatic ring, the principles of stereochemical control are crucial when substituted allyl groups are used. If a chiral center is to be generated during the allylation step (e.g., using a crotyl group instead of an allyl group), the stereochemical outcome becomes critical.

In such cases, stereodivergent synthesis can be achieved by using chiral catalysts or chiral reagents. For instance, in asymmetric allyl additions, pairing the chirality of a boron reagent with a chiral catalyst, such as a chiral phosphoric acid, can allow for the selective formation of different stereoisomers from the same starting materials. nih.gov The choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor the formation of one enantiomer or diastereomer over another, providing access to highly enantioenriched products. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires a systematic evaluation of various reaction parameters to maximize yield and purity while minimizing reaction time and waste.

Key parameters for optimization include:

Catalyst System: Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines like PPh₃, XPhos, or N-heterocyclic carbenes) is crucial. The choice of ligand can significantly impact catalyst stability, activity, and selectivity.

Solvent: Solvents play a critical role in solubility, catalyst stability, and reaction rate. A range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) should be tested.

Base (for Suzuki coupling): The nature and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the outcome of Suzuki reactions. researchgate.net

Temperature: Temperature control is vital. While higher temperatures can increase reaction rates, they can also lead to side reactions and catalyst decomposition. Continuous flow reactors offer precise temperature control, which can be advantageous. ljmu.ac.uk

Additives: In Stille couplings, the addition of CuI can significantly accelerate the reaction. harvard.edu For Suzuki couplings, the choice of base is a critical parameter to optimize.

| Parameter | Variable Screened | Potential Impact on Reaction |

|---|---|---|

| Catalyst Loading | 0.5 mol% to 5 mol% | Affects reaction rate and cost; higher loading may not always improve yield. |

| Ligand | SPhos, RuPhos, P(t-Bu)₃ | Influences catalytic activity and stability, can affect selectivity. researchgate.net |

| Solvent | Toluene, THF, Dioxane | Impacts solubility of reagents and stability of intermediates. |

| Temperature | 25°C to 100°C | Controls reaction kinetics versus thermal degradation pathways. ljmu.ac.uk |

Scalable Synthesis Protocols for Research Applications

Transitioning a synthetic route from a laboratory-scale discovery to a scalable protocol suitable for producing larger research quantities requires careful consideration of safety, cost, and practicality.

For cross-coupling reactions, key scale-up considerations include:

Cost and Availability of Reagents: The cost of the palladium catalyst and specialized ligands can be prohibitive. Using catalyst systems with high turnover numbers (TONs) is essential.

Purification: Removing toxic byproducts, such as organotin residues from Stille couplings, can be challenging on a larger scale. harvard.edu Methods like recrystallization or specific adsorbent slurries may be required. Suzuki couplings are often preferred for scale-up due to the easier removal of boron byproducts.

Thermal Safety: Exothermic events can become hazardous on a larger scale. Reaction calorimetry studies are often performed to understand the thermal profile of the reaction.

Process Simplification: One-pot procedures, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce waste. researchgate.net The use of continuous flow technology can also enhance safety and control for highly reactive or exothermic processes. ljmu.ac.uk

Chemical Reactivity and Transformations of 4 Allyl 2 Butoxy 1 Fluorobenzene

Reactivity of the Allyl Group

The allyl group (–CH₂–CH=CH₂) is a versatile functional group known to participate in a wide array of reactions, primarily centered around its carbon-carbon double bond.

Olefin metathesis is a powerful catalytic method for the formation of new carbon-carbon double bonds. For 4-Allyl-2-butoxy-1-fluorobenzene, cross-metathesis with another olefin could lead to the synthesis of more complex molecules. Ring-closing metathesis (RCM) would not be applicable unless a second olefinic group is introduced into the molecule. The choice of catalyst, typically ruthenium-based complexes like Grubbs' catalysts, would be crucial for achieving high efficiency and selectivity. These catalysts are known for their tolerance to various functional groups, including ethers and halogens, suggesting they would be compatible with the butoxy and fluoro substituents on the aromatic ring.

Predicted Outcome of Cross-Metathesis with a Generic Alkene (R-CH=CH-R)

| Reactant | Catalyst | Predicted Product | Byproduct |

| This compound | Grubbs' Catalyst | 1-(2-Butoxy-4-(prop-1-en-1-yl)phenyl)-2-fluoro-R-ene | Ethylene |

Note: The stereochemistry of the newly formed double bond would depend on the specific catalyst and reaction conditions used.

The terminal double bond of the allyl group in this compound can be expected to undergo isomerization to form the more thermodynamically stable internal (E)- and (Z)-propenyl isomers. This transformation is commonly catalyzed by transition metals or strong bases. For instance, palladium-based catalysts have been shown to be effective in isomerizing allyl phenyl ethers. The resulting propenyl group, being in conjugation with the aromatic ring, would exhibit different reactivity compared to the parent allyl group.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the allyl group.

Hydrosilylation: In the presence of a platinum catalyst, such as Karstedt's catalyst, a hydrosilane (R₃SiH) would likely add to the terminal carbon of the allyl group, yielding an organosilane. This reaction typically proceeds with anti-Markovnikov selectivity.

Hydroboration-Oxidation: The reaction with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidative workup (e.g., H₂O₂, NaOH) is expected to produce the corresponding primary alcohol, 3-(2-butoxy-5-fluorophenyl)propan-1-ol. This two-step sequence results in the anti-Markovnikov addition of water across the double bond.

The electron-rich double bond of the allyl group is susceptible to oxidation reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would likely convert the alkene into an epoxide, forming 2-((2-butoxy-5-fluorophenyl)methyl)oxirane. This reaction is generally stereospecific.

Dihydroxylation: Dihydroxylation can be achieved via two main routes to yield a diol. Syn-dihydroxylation, using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), would produce a diol with the two hydroxyl groups on the same side of the carbon chain. Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening, resulting in the hydroxyl groups being on opposite faces. Studies on analogous allylbenzene (B44316) compounds have shown that the allylic double bond is susceptible to epoxidation.

While this compound itself is an allyl phenyl ether derivative, it does not have the oxygen atom directly attached to the allyl group, which is a prerequisite for the classic Claisen rearrangement. Therefore, this specific named reaction is not directly applicable.

Reactivity of the Aromatic Ring

The aromatic ring of this compound is substituted with an allyl group, a butoxy group, and a fluorine atom. These substituents influence the ring's reactivity towards electrophilic aromatic substitution. The butoxy group is a strong activating group and is ortho-, para-directing. The allyl group is a weakly activating group and is also ortho-, para-directing. The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho-, para-directing due to resonance.

The directing effects of the substituents would be a key factor in determining the position of any incoming electrophile. The butoxy group, being a stronger activator than the allyl group, would likely have a dominant directing effect.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |

| 3 | Ortho to Butoxy, Meta to Allyl and Fluoro | Moderate | Potentially reactive |

| 5 | Para to Butoxy, Ortho to Allyl, Meta to Fluoro | Low | Highly reactive |

| 6 | Ortho to Fluoro and Butoxy, Meta to Allyl | High | Less reactive |

Note: This table represents a qualitative prediction. The actual outcome would depend on the specific electrophile and reaction conditions.

Electrophilic Aromatic Substitution (EAS) with Fluorine, Allyl, and Butoxy Directing Effects

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the cumulative directing effects of the substituents already present. libretexts.org In this compound, the fluorine, butoxy, and allyl groups all compete to direct incoming electrophiles.

Butoxy Group (-OBu): As an alkoxy group, the butoxy substituent is a powerful activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com This is due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. organicchemistrytutor.com The positions ortho to the butoxy group are C3 and para is C5.

Allyl Group (-CH₂CH=CH₂): As an alkyl group, the allyl substituent is a weak activating group and also an ortho, para-director. libretexts.org This effect is primarily inductive, donating electron density through the sigma bond framework. The positions ortho to the allyl group are C3 and C5, and the para position is C1 (which is already substituted).

Fluorine Atom (-F): Halogens are a unique class of substituents. Fluorine is weakly deactivating due to its strong inductive electron withdrawal but is nonetheless an ortho, para-director because its lone pairs can participate in resonance stabilization of the sigma complex. libretexts.orgresearchgate.net The positions ortho to the fluorine are C2 (substituted) and C6, and the para position is C4 (substituted).

The regioselectivity of an EAS reaction on this molecule is a result of the synergy and competition between these effects. The butoxy group is the most potent activating and directing group. Both the butoxy and allyl groups strongly favor substitution at the C3 and C5 positions. The fluorine atom directs toward the C6 position. Consequently, incoming electrophiles will predominantly be directed to positions C3 and C5, with potential for minor substitution at C6, depending on the steric bulk of the electrophile and the reaction conditions.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions |

| Butoxy | C2 | Strongly Activating (Resonance) | ortho, para | C3, C5 |

| Allyl | C4 | Weakly Activating (Inductive) | ortho, para | C3, C5 |

| Fluorine | C1 | Weakly Deactivating (Inductive) | ortho, para | C6 |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Position

Nucleophilic aromatic substitution (SNAr) typically occurs when an aryl halide is substituted by a strong nucleophile. libretexts.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

In the case of this compound, the leaving group is the fluorine atom. However, the other substituents, the butoxy and allyl groups, are both electron-donating. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. nih.gov The absence of any electron-withdrawing groups means that the Meisenheimer complex is not sufficiently stabilized. Therefore, this compound is expected to be highly unreactive in classical SNAr reactions. While the high electronegativity of fluorine can sometimes increase the rate of nucleophilic attack, this effect is overshadowed by the deactivating influence of the electron-donating butoxy and allyl groups. masterorganicchemistry.com

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. acs.org This approach often relies on a directing group within the substrate to guide a transition metal catalyst to a specific C-H bond, ensuring high regioselectivity. nih.gov The structure of this compound offers several handles for directed C-H functionalization.

The fluorine atom is known to act as a directing group in transition metal-catalyzed C-H functionalization. nih.govacs.org The reactivity of C-H bonds positioned ortho to a fluorine substituent is enhanced relative to other positions on the ring. nih.govacs.org This is attributed to a combination of factors, including the increased acidity of the ortho C-H bond and potential coordination between the fluorine and the metal center, which facilitates C-H activation. researchgate.net In this compound, the fluorine atom at C1 can direct functionalization to the C-H bond at the C6 position. This provides a strategic pathway to introduce a new substituent specifically at this site, which is not favored in classical electrophilic substitution.

Other functional groups on the ring can also serve as directing groups for C-H activation.

Butoxy Group: The oxygen atom of the butoxy group, with its lone electron pairs, can chelate to a metal center and direct the catalyst to its ortho C-H bonds. nih.gov For the butoxy group at C2, the ortho positions are C1 (substituted with F) and C3. This makes the C-H bond at C3 a prime target for functionalization directed by the butoxy group.

Allyl Group: The π-system of the allyl group's double bond can also coordinate to a transition metal. This interaction can potentially direct a catalyst to functionalize the ortho C-H bonds at C3 and C5. rsc.org

The ultimate regiochemical outcome of a C-H functionalization reaction would depend on the specific catalyst and reaction conditions employed, which would determine the preference for coordination with the fluorine, butoxy, or allyl moiety.

| Directing Group | Position | Mechanism | Target C-H Position |

| Fluorine | C1 | ortho-Metalation | C6 |

| Butoxy | C2 | Chelation-Assisted ortho-Metalation | C3 |

| Allyl | C4 | π-Coordination Directed Metalation | C3, C5 |

Reactivity of the Butoxy Ether Linkage

Beyond the reactions of the aromatic ring, the butoxy group itself possesses a reactive ether linkage.

Cleavage Reactions of Alkyl Aryl Ethers

Alkyl aryl ethers, such as the butoxy group attached to the fluorinated benzene ring, are known to be relatively stable. However, they can be cleaved under harsh conditions, typically involving strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or strong Lewis acids such as boron tribromide (BBr₃). openstax.orgmasterorganicchemistry.com

The cleavage reaction proceeds via protonation of the ether oxygen, which turns the butoxy group into a good leaving group (butanol). masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack from the halide ion. For primary alkyl aryl ethers, like a butoxy ether, the cleavage occurs via an Sₙ2 mechanism at the less hindered alkyl carbon. openstax.org The aryl C-O bond is significantly stronger and resistant to cleavage due to the sp² hybridization of the aromatic carbon. youtube.com

Therefore, treating this compound with a strong acid like HBr would result in the cleavage of the butyl-oxygen bond, yielding two primary products: 4-allyl-2-fluoro-1-phenol and 1-bromobutane (B133212).

Mechanistic Investigations of Key Transformations

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. For a molecule like this compound, with multiple reactive sites, a thorough mechanistic understanding is essential for predicting and controlling its reactivity.

The allyl group in this compound is particularly susceptible to radical reactions due to the stability of the resulting allylic radical. The resonance stabilization of this intermediate, where the unpaired electron is delocalized over two carbon atoms, lowers the bond dissociation energy of the allylic C-H bonds, making them preferred sites for hydrogen atom abstraction.

Recent advancements have highlighted the radical functionalization of allenes and related allylic systems, which can undergo a variety of transformations including difunctionalization and trifunctionalization. rsc.orgscilit.com These reactions often proceed through the generation of carbon, nitrogen, oxygen, or sulfur-centered radicals that can add to the allyl group. rsc.org For instance, in photoredox catalysis, a photosensitizer can initiate the formation of a radical that then reacts with the allyl moiety of a molecule like this compound.

Furthermore, the generation of alkoxy radicals from unactivated alcohols, mediated by photoredox-generated sulfoxide (B87167) cation radicals, has been shown to facilitate remote C-H functionalization. nih.gov In the context of this compound, such a mechanism could potentially lead to intramolecular reactions, where a radical generated elsewhere in the molecule attacks the allyl group. The formation of functionalized allylic synthons through radical-mediated processes has also been a subject of study. tdx.cat

The general mechanism for a radical addition to the allyl group can be described in three main stages:

Initiation: Formation of a radical species, often through the use of a radical initiator or via photoredox catalysis.

Propagation: The radical adds to the double bond of the allyl group, forming a new carbon-centered radical. This radical can then react with another molecule to propagate the chain reaction.

Termination: Two radicals combine to form a stable, non-radical product, terminating the chain reaction.

Concerted metalation-deprotonation (CMD) is a key mechanism in transition-metal-catalyzed C-H activation reactions. wikipedia.org This pathway is particularly relevant for the functionalization of the aromatic ring of this compound. In a CMD mechanism, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single transition state, without the formation of a discrete metal hydride intermediate. wikipedia.org A base, often a carboxylate or carbonate, assists in the deprotonation of the C-H bond. wikipedia.org

This mechanism is common for high-valent, late transition metals such as Pd(II), Rh(III), Ir(III), and Ru(II). wikipedia.org The butoxy and fluoro substituents on the benzene ring of this compound will influence the regioselectivity of C-H activation. The butoxy group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The interplay of these electronic effects, along with steric considerations, will determine which C-H bond is most susceptible to CMD.

Computational and experimental studies have shown that the CMD mechanism can predict the relative reactivity and regioselectivity for a wide range of aromatic substrates in palladium-catalyzed direct arylation. researchgate.net The nature of the ligand on the metal center and the acidity of the reaction medium can also play a crucial role. For instance, the use of strong acids can enhance the catalytic activity in Pd-catalyzed directed C-H activation by strengthening the coordination of the directing group to the palladium catalyst and lowering the C-H activation energy barrier. mdpi.com

The general steps for a CMD-mediated C-H functionalization are:

Coordination of the aromatic ring to the metal center.

A concerted step where a C-H bond is broken with the assistance of a base, and a C-metal bond is formed.

Subsequent reaction of the organometallic intermediate, such as reductive elimination, to form the final product and regenerate the catalyst.

Recent research has also demonstrated C-H bond activation at a Pd(III) center proceeding through a CMD mechanism, which was previously observed for Pd(II) and Pd(IV) centers. nih.gov

Table 1: Factors Influencing Concerted Metalation-Deprotonation (CMD) Pathways

| Factor | Influence on CMD |

|---|---|

| Metal Catalyst | High-valent, late transition metals (e.g., Pd, Rh, Ir, Ru) are common. wikipedia.org |

| Ligands | The nature of the ligands on the metal center affects catalyst activity and selectivity. panchakotmv.ac.in |

| Substituents | Electron-donating and electron-withdrawing groups on the aromatic ring direct the position of C-H activation. |

| Base | A base (e.g., carboxylate, carbonate) is required to assist in the deprotonation of the C-H bond. wikipedia.org |

| Acid | Strong acids can enhance catalytic activity by promoting coordination and lowering the activation barrier. mdpi.com |

In aromatic substitution reactions, the distribution of products can be governed by either kinetic or thermodynamic control. This is particularly relevant for this compound, where multiple positions on the aromatic ring are available for substitution.

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed fastest (the kinetic product). libretexts.orgpressbooks.pub The rate of formation is determined by the activation energy of the reaction pathway leading to each product. stackexchange.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and an equilibrium is established between the products. libretexts.orgpressbooks.pub The major product is the most thermodynamically stable one (the thermodynamic product), regardless of how fast it is formed. stackexchange.com

For electrophilic aromatic substitution on this compound, the butoxy group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-, para-director. The allyl group is a weak activating group. The position of substitution will depend on the interplay of these directing effects and the reaction conditions.

For example, in an electrophilic substitution reaction, the kinetically favored product might be the one formed at the sterically most accessible position, while the thermodynamically favored product might be the one where electronic stabilization is maximized. By carefully controlling the reaction temperature, it is possible to selectively favor the formation of either the kinetic or the thermodynamic product. libretexts.orgchemistrysteps.com

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products

| Control Type | Reaction Conditions | Major Product |

|---|---|---|

| Kinetic | Lower temperatures, irreversible conditions. libretexts.org | The product that forms fastest (lowest activation energy). stackexchange.com |

| Thermodynamic | Higher temperatures, reversible conditions. libretexts.org | The most stable product. stackexchange.com |

Deuterium (B1214612) labeling is a powerful technique used to trace the fate of hydrogen atoms during a reaction, thereby providing detailed insights into the reaction mechanism. chem-station.com By replacing a specific hydrogen atom in this compound with its heavier isotope, deuterium (D), one can follow the course of the reaction and distinguish between different possible pathways. nih.govresearchgate.net

This method is particularly useful for studying:

Kinetic Isotope Effects (KIEs): The C-D bond is stronger than the C-H bond, so reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. The magnitude of the KIE can provide evidence for the involvement of C-H bond cleavage in the rate-limiting step. chem-station.com

Rearrangements: Deuterium labeling can be used to track the movement of atoms and distinguish between different rearrangement pathways.

Distinguishing Between Mechanistic Pathways: As seen in photoredox allylic sp3-C-H arylation, deuterium labeling can be used to differentiate between competing mechanisms, such as a radical coupling pathway versus a radical anion capture pathway. nih.gov

For example, to investigate the mechanism of a C-H activation reaction on the aromatic ring of this compound, one could synthesize a deuterated version of the molecule with deuterium at a specific position on the ring. By analyzing the position of the deuterium in the product, it would be possible to determine which C-H bond was broken during the reaction. Similarly, deuterating the allyl group could help elucidate the mechanism of reactions involving this part of the molecule. researchgate.net

Transition-metal-catalyzed C-H activation has also emerged as a key technology for deuterium incorporation via hydrogen isotope exchange, providing a method for preparing deuterated molecules for mechanistic studies. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the spectra of various nuclei, primarily ¹H, ¹³C, and ¹⁹F, the precise arrangement of atoms and their chemical environments within 4-Allyl-2-butoxy-1-fluorobenzene can be established.

High-Resolution ¹H NMR Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. The spectrum is expected to show distinct signals for the protons on the aromatic ring, the allyl group, and the butoxy group.

The three aromatic protons would appear as complex multiplets in the downfield region, typically between δ 6.8 and 7.2 ppm. Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, butoxy, and allyl substituents. The fluorine atom, in particular, will cause through-bond coupling to the adjacent protons, further splitting their signals.

The protons of the allyl group would be observed in three distinct regions. The internal methine proton (-CH =CH₂) would likely appear as a multiplet between δ 5.8 and 6.0 ppm. The two terminal vinylic protons (=CH ₂) would show two separate multiplets between δ 5.0 and 5.2 ppm due to their different spatial relationships (cis and trans) to the rest of the molecule. The methylene (B1212753) protons of the allyl group (-CH ₂-CH=) would be seen as a doublet around δ 3.3 ppm.

The butoxy group protons would exhibit four sets of signals. The two protons of the -OCH ₂- group attached directly to the aromatic ring would be the most downfield of this group, appearing as a triplet around δ 4.0 ppm. The subsequent methylene groups (-CH ₂- and -CH ₂-) would produce multiplets around δ 1.7-1.8 ppm and δ 1.4-1.5 ppm, respectively. The terminal methyl group (-CH ₃) would give a characteristic triplet at approximately δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 | m |

| Allyl -CH= | 5.8 - 6.0 | m |

| Allyl =CH₂ | 5.0 - 5.2 | m |

| Allyl -CH₂- | ~ 3.3 | d |

| Butoxy -OCH₂- | ~ 4.0 | t |

| Butoxy -CH₂- | 1.7 - 1.8 | m |

| Butoxy -CH₂- | 1.4 - 1.5 | m |

| Butoxy -CH₃ | ~ 0.9 | t |

d = doublet, t = triplet, m = multiplet

¹³C NMR Spectral Assignment and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The six aromatic carbons would resonate in the downfield region of the spectrum. The carbon atom directly bonded to the fluorine (C-1) would show a large one-bond carbon-fluorine coupling constant and is expected to appear around δ 158-162 ppm. The carbon attached to the butoxy group (C-2) would be found around δ 148-152 ppm. The remaining aromatic carbons would appear between δ 115 and 135 ppm, with their exact shifts influenced by the substituents.

The carbons of the allyl group would have characteristic chemical shifts: the internal carbon (-C H=) at approximately δ 137 ppm, the terminal methylene carbon (=C H₂) around δ 116 ppm, and the methylene carbon attached to the ring (-C H₂-) at about δ 34 ppm. docbrown.info

The butoxy group carbons would appear in the upfield region of the spectrum. The carbon of the -OC H₂- group would be around δ 70 ppm, while the other methylene carbons would be at approximately δ 31 ppm and δ 19 ppm, and the terminal methyl carbon at about δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-F) | 158 - 162 |

| C-2 (C-O) | 148 - 152 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-Allyl | ~ 130 |

| Allyl -CH= | ~ 137 |

| Allyl =CH₂ | ~ 116 |

| Allyl -CH₂- | ~ 34 |

| Butoxy -OCH₂- | ~ 70 |

| Butoxy -CH₂- | ~ 31 |

| Butoxy -CH₂- | ~ 19 |

| Butoxy -CH₃ | ~ 14 |

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment created by the other substituents on the ring. alfa-chemistry.com For a fluorobenzene (B45895) derivative with an ortho-alkoxy group and a para-allyl group, the chemical shift would be expected in the range of δ -115 to -130 ppm (relative to CFCl₃). colorado.eduucsb.edu The signal may appear as a multiplet due to coupling with the nearby aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons in the butoxy chain, within the allyl group, and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by linking them to their attached, and previously assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the butoxy group's first methylene protons and the aromatic proton at C-3, as well as the proximity of the allyl methylene protons to the aromatic proton at C-5.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₁₃H₁₇FO. The calculated monoisotopic mass would be approximately 208.1263 g/mol . An experimental HRMS measurement confirming this exact mass to within a few parts per million would provide strong evidence for the elemental composition of the compound. Analysis of the fragmentation pattern could show characteristic losses of the butoxy group (C₄H₉O) or the allyl group (C₃H₅), further corroborating the proposed structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for verifying the purity of this compound and for determining its fragmentation pattern, which is instrumental in confirming its molecular structure. The gas chromatogram is expected to show a single, sharp peak, indicating the presence of a pure compound. The retention time of this peak would be specific to the compound's volatility and interaction with the GC column stationary phase.

The mass spectrum, generated by electron impact (EI) ionization, will provide a detailed fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. The subsequent fragmentation is predictable based on the behavior of similar aromatic ethers, alkylbenzenes, and fluorinated aromatic compounds. chemicalbook.comuci.edu

Predicted Fragmentation Pattern:

The fragmentation of this compound would likely proceed through several key pathways:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond beta to the aromatic ring in the butoxy group, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable oxonium ion.

Allyl Group Fragmentation: Loss of the allyl group (•C₃H₅) would result in a significant fragment. Rearrangement of the allyl group can also lead to the formation of a stable tropylium-like cation. chemicalbook.com

Ether Bond Cleavage: Cleavage of the O-butyl bond can occur, leading to fragments corresponding to the butoxy radical and the fluorinated allylbenzene (B44316) cation.

Loss of Butene: A common fragmentation pathway for butyl ethers is the McLafferty rearrangement, involving the transfer of a hydrogen atom from the butyl chain to the oxygen atom, followed by the elimination of butene (C₄H₈). nih.gov

Fluorine Fragmentation: The carbon-fluorine bond is very strong, and fragmentation involving the loss of the fluorine atom or HF is generally less common compared to the cleavage of alkyl chains. nih.gov

The resulting mass spectrum would be a composite of these fragmentation pathways, with the relative abundance of each fragment ion providing insight into the stability of the ions and radicals formed.

Interactive Data Table: Predicted Major GC-MS Fragments for this compound

| Fragment Ion (m/z) | Predicted Structure/Origin | Significance |

| [M]⁺ | Intact molecular ion | Confirms molecular weight. |

| [M-41]⁺ | Loss of allyl group (•C₃H₅) | Indicates the presence of the allyl substituent. |

| [M-43]⁺ | Loss of propyl radical (•C₃H ) | Characteristic of butoxy group fragmentation. |

| [M-56]⁺ | Loss of butene (C₄H₈) via McLafferty rearrangement | Common fragmentation for n-butyl ethers. |

| 91 | Tropylium ion (C₇H₇⁺) | Common fragment for alkyl-substituted benzenes. |

| 77 | Phenyl cation (C₆H₅⁺) | Indicates the aromatic core. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands that confirm the presence of the aromatic ring, the ether linkage, the allyl group, and the carbon-fluorine bond. orgchemboulder.comlibretexts.org

Expected Characteristic IR Absorptions:

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the butoxy and allyl groups will show stretching vibrations in the 3000-2850 cm⁻¹ range.

C=C Stretching (Allyl and Aromatic): The vinyl C=C stretch of the allyl group is expected around 1640 cm⁻¹. The aromatic ring C=C stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.org

C-O-C Stretching: The asymmetric C-O-C stretching of the aryl alkyl ether is a strong, characteristic band typically found in the 1275-1200 cm⁻¹ range. The symmetric stretch is expected around 1075-1020 cm⁻¹.

C-F Stretching: The C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption in the 1270-1100 cm⁻¹ region. wikipedia.org This may overlap with the C-O-C stretching bands.

Out-of-Plane (OOP) Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring, appearing in the 900-675 cm⁻¹ region, are diagnostic of the substitution pattern.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 3080-3010 | =C-H Stretch | Allyl | Medium |

| 2960-2850 | C-H Stretch | Butoxy & Allyl (Aliphatic) | Strong |

| 1640 | C=C Stretch | Allyl | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1275-1200 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 1270-1100 | C-F Stretch | Aryl Fluoride | Strong |

| 1075-1020 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Medium |

| 990 & 910 | C-H Out-of-Plane Bend | Allyl | Strong |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrational modes that involve a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying the non-polar bonds and the symmetric vibrations of the molecule, providing a characteristic "fingerprint." horiba.com

Expected Characteristic Raman Shifts:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is usually a strong and sharp peak in the Raman spectrum. Other ring vibrations will also be present. horiba.com

C=C Stretching: The C=C stretching of the allyl group (around 1640 cm⁻¹) and the aromatic ring (around 1600 cm⁻¹) are expected to be strong in the Raman spectrum.

C-F Bond: While the C-F stretch is strong in the IR, it is generally weak in the Raman spectrum.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be visible but are often weaker and less diagnostic than in the IR spectrum.

Interactive Data Table: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic & Allyl | Medium |

| 2960-2850 | C-H Stretch | Butoxy & Allyl (Aliphatic) | Strong |

| ~1640 | C=C Stretch | Allyl | Strong |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

| ~1000 | Ring Breathing | Aromatic Ring | Strong |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

However, the applicability of X-ray crystallography to this compound is limited by its physical state. As a substituted aromatic ether, it is predicted to be a liquid at room temperature, similar to related compounds like butoxybenzene (B75284) and allylbenzene. wikipedia.orgsigmaaldrich.comchemicalbook.com Crystallization of such liquids can be challenging and often requires cryogenic techniques.

Should single crystals be obtainable, X-ray diffraction analysis would provide unambiguous confirmation of the substitution pattern on the benzene ring and the conformation of the butoxy and allyl side chains. The resulting crystal structure would reveal details about intermolecular interactions, such as van der Waals forces and potential weak C-H···F or C-H···π interactions, which govern the packing of the molecules in the solid state. unipa.itnih.gov In the absence of a crystal structure, the exact solid-state conformation and packing remain theoretical.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular properties of substituted benzene (B151609) derivatives. By calculating the electron density, DFT can predict geometric structures, conformational preferences, and electronic characteristics, providing insight into the molecule's stability. For 4-Allyl-2-butoxy-1-fluorobenzene, DFT calculations would elucidate the interplay between the electron-withdrawing fluorine atom and the electron-donating butoxy group, as well as the conformational flexibility of the allyl and butoxy side chains.

The butoxy chain , with its four-carbon length, can adopt numerous conformations due to rotation around its C-C and C-O single bonds. wikipedia.orgnih.gov Theoretical models suggest that the most stable conformer would likely feature a staggered arrangement along the butyl chain to minimize torsional strain. The orientation of the butoxy group relative to the benzene ring is critical. The dihedral angle (C-C-O-C) between the benzene ring and the first carbon of the butoxy group determines the extent of electronic interaction (resonance) between the oxygen's lone pairs and the aromatic π-system. Generally, a co-planar arrangement is favored for optimal resonance, but this can be counteracted by steric clashes with adjacent substituents, in this case, the allyl group. imperial.ac.uk

The allyl group also possesses conformational flexibility, primarily concerning the rotation around the single bond connecting it to the benzene ring. The preferred conformation aims to balance the stabilizing hyperconjugation effects and steric interactions. Studies on similar allylic systems show that conformations where the double bond of the allyl group is either eclipsed or staggered relative to the plane of the benzene ring are possible low-energy states. imperial.ac.uk The final arrangement is a compromise that minimizes steric repulsion between the vinyl group of the allyl chain and the adjacent butoxy group.

A full conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles of both side chains to identify the global and local energy minima.

Table 1: Predicted Low-Energy Conformational Parameters for this compound This table presents a hypothetical analysis based on principles from related structures, as direct computational data for this specific molecule is not available in the cited literature.

| Parameter | Side Chain | Predicted Dihedral Angle (°) | Rationale |

|---|---|---|---|

| C(1)-C(2)-O-C(butyl) | Butoxy | ~90 | Balances steric hindrance with the adjacent allyl group against the electronic stabilization from π-conjugation. |

| C(3)-C(4)-C(allyl)-C(allyl) | Allyl | ~60-120 | Avoids steric clash with the butoxy group while allowing for potential hyperconjugation. |

Aromaticity Analysis of the Fluorinated Benzene Ring

The aromaticity of the benzene ring in this compound is influenced by its three substituents. Aromaticity, a measure of cyclic delocalization and stability, can be quantified computationally using indices such as the Nucleus-Independent Chemical Shift (NICS) and Ring Current Strength (RCS). nih.govresearchgate.net

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which tends to decrease the electron density of the benzene ring. researchgate.net This effect generally leads to a reduction in aromaticity compared to unsubstituted benzene. nih.govresearchgate.net

Butoxy Group: The oxygen atom in the butoxy group has lone pairs that can be donated to the aromatic ring through a resonance effect (+R). This electron donation increases the π-electron density of the ring, which would typically enhance aromatic character. However, the butoxy group is also inductively withdrawing, albeit less so than fluorine. The net effect is usually dominated by resonance, making it an activating group.

Allyl Group: The allyl group is generally considered weakly electron-donating through hyperconjugation.

Table 2: Predicted Influence of Substituents on Aromaticity Indices This table is a qualitative prediction based on established principles for substituted benzenes.

| Substituent | Electronic Effect | Predicted Impact on NICS(0) Value* | Predicted Impact on Aromaticity |

|---|---|---|---|

| -F | Strong Inductive Withdrawal (-I) | Less negative | Decrease |

| -O(CH₂)₃CH₃ | Strong Resonance Donation (+R) | More negative | Increase |

| -CH₂CH=CH₂ | Weak Hyperconjugation | Slightly more negative | Slight Increase |

*NICS(0) values are typically negative for aromatic compounds; a less negative value indicates lower aromaticity.

Mechanistic Studies of Proposed Reaction Pathways

Theoretical chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the viability of different chemical transformations. For this compound, a key reaction class to study is electrophilic aromatic substitution (SEAr), given the substituted benzene core. ma.edumsu.edu

In an electrophilic aromatic substitution reaction (e.g., nitration, halogenation), the incoming electrophile will attack a specific position on the benzene ring. The position of attack (regioselectivity) is determined by the electronic influence of the existing substituents, which stabilize or destabilize the cationic transition state (also known as the Wheland intermediate or sigma complex). researchgate.net

-O(CH₂)₃CH₃ (Butoxy): A powerful activating and ortho-, para-directing group due to its strong +R effect.

-CH₂CH=CH₂ (Allyl): A moderately activating and ortho-, para-directing group.

-F (Fluoro): A deactivating but ortho-, para-directing group. Its -I effect slows the reaction, but its +R effect (though weak) directs substitution to the ortho and para positions. researchgate.net

The available positions for substitution are C3, C5, and C6.

Attack at C6 (ortho to butoxy, ortho to allyl): This position is strongly activated by both the butoxy and allyl groups. The transition state would be significantly stabilized by resonance involving the oxygen lone pair. This is a highly probable site of attack.

Attack at C5 (meta to butoxy, ortho to fluoro, meta to allyl): This position is meta to both activating groups but ortho to the deactivating fluorine. Attack at this position is generally unfavorable. msu.edustudymind.co.uk

Attack at C3 (ortho to butoxy, meta to fluoro, meta to allyl): This position is activated by the butoxy group. However, it is likely more sterically hindered than C6 due to being flanked by the butoxy and fluoro groups.

A reaction energy profile plots the potential energy of the system against the reaction coordinate, illustrating the energy changes as reactants convert to products. wikipedia.org For a typical two-step electrophilic aromatic substitution, the profile shows two peaks, corresponding to the two transition states, and one valley, representing the stable intermediate. chemguide.co.uksavemyexams.com

Intermediate: The sigma complex is a resonance-stabilized carbocation but has lost the ring's aromaticity, making it a high-energy intermediate. chemguide.co.uk

Second Step (Fast): A proton is abstracted from the sigma complex, restoring the ring's aromaticity and forming the final product. This step has a much lower activation energy. youtube.com

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the structural or property-based features of molecules (descriptors) with their activity. In a chemical context, this "activity" can be reactivity, such as the rate constant of a reaction. nih.gov

To build a QSAR model for predicting the reactivity of this compound in a specific reaction (e.g., electrophilic nitration), one would first need a "training set" of similar substituted benzenes with experimentally measured reaction rates. For each molecule in the set, a series of theoretical molecular descriptors would be calculated.

Relevant descriptors could include:

Electronic Descriptors: Hammett constants (σ) for each substituent, calculated energies of frontier molecular orbitals (HOMO and LUMO), dipole moment, and partial atomic charges on the ring carbons.

Steric Descriptors: Sterimol parameters, molar volume, or van der Waals surface area to quantify the bulk of the substituents.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

A mathematical equation is then derived using statistical methods (e.g., multiple linear regression) to link the descriptors to the observed reactivity.

For this compound, such a model could predict its reaction rate based on the calculated values of its descriptors. For instance, a higher HOMO energy generally correlates with increased reactivity towards electrophiles. The model would quantitatively capture the combined activating effects of the butoxy and allyl groups and the deactivating effect of the fluorine atom to provide a specific reactivity prediction. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Anisole |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound. Due to the presence of the rotatable butoxy and allyl groups, this compound can adopt a multitude of conformations, each with a specific potential energy. Understanding the distribution and interchange between these conformational states is crucial for comprehending its physical properties and potential interactions with other molecules.

While specific MD simulation studies on this compound are not extensively documented in public literature, the methodology is well-established for analogous systems with flexible side chains on aromatic rings. nih.govuni-halle.de A typical MD simulation protocol for this molecule would involve the following steps:

System Setup: A three-dimensional model of this compound is generated. This model is then placed in a simulation box, often filled with a solvent like water or a non-polar solvent to mimic different chemical environments.

Force Field Application: A classical force field, such as AMBER, CHARMM, or GROMOS, is assigned to the system. The force field is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates, describing bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Energy Minimization and Equilibration: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values and stabilized. wiley-vch.de

Production Simulation: Once equilibrated, the production MD simulation is run for a significant length of time, typically nanoseconds to microseconds, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion. mun.ca

From the resulting trajectory, a wealth of information about the conformational dynamics of this compound can be extracted. For instance, analysis of the dihedral angles of the butoxy and allyl chains would reveal the preferred orientations of these groups relative to the fluorobenzene (B45895) ring. Techniques such as trajectory clustering can be employed to group similar conformations and identify the most populated conformational states. nih.govacs.org Furthermore, by analyzing the transitions between these states, one can gain insights into the energy barriers for conformational changes.

The flexibility of the butoxy and allyl groups can also be quantified by calculating root-mean-square fluctuations (RMSF) of the atoms in these chains. This would highlight the regions of highest flexibility within the molecule. Such detailed conformational analysis is instrumental in building a comprehensive understanding of the molecule's structure-property relationships.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations are an indispensable tool for predicting the spectroscopic parameters of molecules, including nuclear magnetic resonance (NMR) chemical shifts. researchgate.net For a molecule like this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra can be highly valuable for its structural confirmation and for the interpretation of experimental data.

The prediction of NMR chemical shifts typically involves the use of Density Functional Theory (DFT), a computational method that can provide a good balance between accuracy and computational cost for medium-sized organic molecules. nih.gov The general workflow for predicting the NMR spectrum of this compound would be as follows:

Geometry Optimization: An accurate three-dimensional structure of the molecule is first obtained by performing a geometry optimization at a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). wisc.edu It is crucial to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is typically confirmed by a vibrational frequency calculation. wisc.edu

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. This is often done using the Gauge-Including Atomic Orbital (GIAO) method, which is known to provide reliable results for chemical shifts. researchgate.net

Chemical Shift Referencing: The calculated absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. The chemical shift is calculated using the formula: δ = σ_ref - σ_sample.

Scaling Factors: To improve the accuracy of the predicted chemical shifts, linear scaling methods are often employed. acs.orgnih.gov These methods use a set of known compounds to derive a linear correlation between the computationally predicted and experimentally observed chemical shifts, which is then used to correct the predicted values for the molecule of interest. acs.orgnih.govacs.orgescholarship.org

For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest due to the presence of the fluorine atom. Studies on fluorinated aromatic compounds have shown that DFT calculations can predict ¹⁹F chemical shifts with a high degree of accuracy, often with a mean absolute deviation of less than 2 ppm. acs.org

A hypothetical table of predicted ¹H and ¹⁹F NMR chemical shifts for this compound is presented below. The values are illustrative and based on typical chemical shift ranges for similar structural motifs.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| H (aromatic) | 6.8 - 7.2 | |

| H (allyl, vinylic) | 5.0 - 6.0 | |

| H (allyl, allylic) | 3.3 - 3.5 | |

| H (butoxy, O-CH₂) | 3.9 - 4.1 | |

| H (butoxy, CH₂) | 1.5 - 1.8 | |

| H (butoxy, CH₃) | 0.9 - 1.0 | |

| F | -110 to -125 |

These predicted spectroscopic parameters can be instrumental in assigning the signals in an experimental NMR spectrum, thereby providing unambiguous evidence for the chemical structure of this compound.

Synthesis and Characterization of Derivatives and Analogues

Systematic Modification of the Allyl Group

The allyl group is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the molecule's steric and electronic properties.

The synthesis of analogues with substituted allyl groups can be achieved through various well-established organometallic reactions. For instance, cross-coupling reactions, such as those catalyzed by palladium, are instrumental in forming new carbon-carbon bonds at the allyl position. The reaction of a suitable precursor, like an allylic halide or boronate, with an organometallic reagent can introduce a variety of substituents.

Research on related allyl compounds demonstrates that these modifications can significantly influence the biological activity of the parent molecule. For example, the introduction of bulky or functionalized groups on the allyl chain can alter receptor binding or metabolic stability.

Table 1: Representative Examples of Substituted Allyl Moieties

| Starting Material Analogue | Reagent | Catalyst | Product Structure (Predicted) | Research Context |

| 4-Allyl-2-butoxy-1-fluorobenzene | Phenylboronic Acid | Pd(PPh₃)₄ | 4-(3-Phenylallyl)-2-butoxy-1-fluorobenzene | Suzuki Coupling |

| 4-(3-Bromoallyl)-2-butoxy-1-fluorobenzene | Methylmagnesium Bromide | CuI | 4-(But-2-en-1-yl)-2-butoxy-1-fluorobenzene | Grignard Reaction |

| This compound | N-Bromosuccinimide | AIBN | 4-(3-Bromoallyl)-2-butoxy-1-fluorobenzene | Allylic Bromination |

The length of the allyl chain can be modified through metathesis reactions or by starting from different building blocks. For instance, cross-metathesis with a terminal alkene using a Grubbs catalyst could extend the chain. Conversely, starting from a precursor with a shorter or longer alkenyl chain attached to the benzene (B151609) ring would yield the desired analogue.

Variations of the Butoxy Chain

The alkoxy group is another key site for modification, influencing properties such as solubility and membrane permeability.

The synthesis of analogues with different homologous alkoxy groups can be readily achieved via Williamson ether synthesis. This involves the reaction of the corresponding 4-allyl-1-fluoro-2-hydroxybenzene precursor with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, pentyl bromide) in the presence of a base. The commercial availability of analogues like 4-Allyl-2-ethoxy-1-fluorobenzene suggests the feasibility of this synthetic route bldpharm.com.

Table 2: Homologous Alkoxy Group Variations

| Precursor | Alkyl Halide | Base | Product |

| 4-Allyl-1-fluoro-2-hydroxybenzene | Iodomethane | K₂CO₃ | 4-Allyl-1-fluoro-2-methoxybenzene |

| 4-Allyl-1-fluoro-2-hydroxybenzene | Iodoethane | NaH | 4-Allyl-2-ethoxy-1-fluorobenzene |

| 4-Allyl-1-fluoro-2-hydroxybenzene | 1-Bromopentane | Cs₂CO₃ | 4-Allyl-1-fluoro-2-pentoxybenzene |

Introducing branched alkoxy chains, such as isopropoxy or sec-butoxy groups, can be accomplished using the same Williamson ether synthesis methodology but with the corresponding branched alkyl halides. These modifications can have a significant impact on the molecule's conformational flexibility and its interaction with biological targets. The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives showcases the use of various branched and unbranched alkoxy chains.

Alterations to the Fluorine Substitution Pattern on the Benzene Ring

The position and number of fluorine atoms on the benzene ring are critical for modulating the electronic properties of the molecule, which in turn can affect its reactivity and biological activity. The synthesis of analogues with altered fluorine substitution patterns would require starting from different fluorinated precursors. For example, to obtain a 2-allyl-4-butoxy-1-fluorobenzene, one would need to start with a different isomer of fluorophenol. The introduction of fluorine onto an aromatic ring can also be achieved using electrophilic fluorinating agents like Selectfluor. nih.gov

The synthesis of fluorinated genistein (B1671435) analogues and other fluorinated benzene derivatives highlights the importance of the fluorine substitution pattern for biological activity. nih.govnih.govgoogle.com

Table 3: Potential Isomeric and Polyfluorinated Analogues

| Compound Name | Potential Precursor | Synthetic Strategy |

| 2-Allyl-4-butoxy-1-fluorobenzene | 3-Allyl-4-fluorophenol | Williamson Ether Synthesis |

| 4-Allyl-2-butoxy-1,3-difluorobenzene | 2,6-Difluorophenol | Multi-step synthesis |

| 4-Allyl-5-butoxy-1,2-difluorobenzene | 3,4-Difluorophenol | Multi-step synthesis |

Isomeric Fluorobenzenes

The synthesis of isomeric fluorobenzenes, where the positions of the allyl, butoxy, and fluoro groups on the benzene ring are varied, allows for a systematic study of their structure-property relationships. While specific research detailing the synthesis of all possible isomers of this compound is not extensively documented in publicly available literature, established synthetic methodologies for substituted aromatic compounds can be applied.

A plausible synthetic route to these isomers often commences with a suitably substituted phenol (B47542). For instance, the synthesis of This compound (1) could start from 4-allyl-2-butoxyphenol. The phenolic hydroxyl group can then be converted to a fluorine atom through a nucleophilic aromatic substitution (SNAr) reaction, for example, by using a fluorinating agent like N,N-diethylaminosulfur trifluoride (DAST) or through a Balz-Schiemann reaction involving a diazonium salt intermediate.

Similarly, the synthesis of the isomer 4-Allyl-1-butoxy-2-fluorobenzene (2) would likely begin with 2-fluoro-4-hydroxyphenylallyl ether, which can be synthesized from 2-fluorophenol. The butoxy group can be introduced via Williamson ether synthesis, where the phenol is deprotonated with a base and reacted with a butyl halide. The allyl group can be introduced via a Claisen rearrangement of an allyl ether precursor. rsc.org This rearrangement is a powerful tool for C-C bond formation in the synthesis of allylphenols. rsc.org

Another key isomer, 1-Allyl-3-butoxy-5-fluorobenzene (3) , has been documented in chemical supplier databases. fluorochem.co.uk The synthesis of such meta-substituted compounds can be more complex, often requiring multi-step sequences to achieve the desired substitution pattern.

The characterization of these isomers relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the exact substitution pattern on the benzene ring. rsc.orgacs.org The coupling patterns and chemical shifts of the aromatic protons are highly informative. For instance, the number of signals and their splitting patterns in the 1H NMR spectrum can distinguish between ortho, meta, and para relationships between the substituents. Furthermore, 19F NMR provides a direct method to observe the fluorine environment, with the chemical shift being sensitive to the electronic nature of the other substituents on the ring. rsc.orgacs.org Mass spectrometry (MS) is employed to confirm the molecular weight and can provide fragmentation patterns that offer clues about the molecule's structure. core.ac.uknih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1443311-69-0 ambeed.comambeed.com | C₁₃H₁₇FO | 208.27 |

| 4-Allyl-1-butoxy-2-fluorobenzene | 1443307-11-6 fluorochem.co.ukbldpharm.com | C₁₃H₁₇FO | 208.27 |

| 1-Allyl-3-butoxy-5-fluorobenzene | 1443312-77-3 fluorochem.co.uk | C₁₃H₁₇FO | 208.27 |

Introduction of Multiple Fluorine Atoms

The introduction of multiple fluorine atoms onto the aromatic ring of 4-allyl-2-butoxybenzene analogues can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. Various synthetic strategies can be employed for the synthesis of di- and tri-fluorinated derivatives.